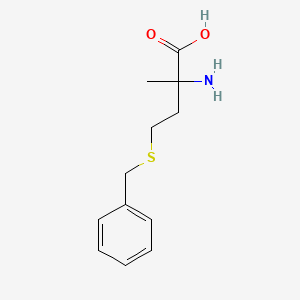![molecular formula C9H15ClN2O3 B1389698 Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride CAS No. 1185302-36-6](/img/structure/B1389698.png)
Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride
Übersicht
Beschreibung
Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride is a synthetic organic compound notable for its unique structure that combines a furan ring with carboxylic acid and amide functionalities, alongside a hydrochloride salt. This compound is significant for its multifaceted applications across various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride typically begins with the preparation of the core furan-2-carboxylic acid. This is often achieved through the oxidative dehydrogenation of furfural. Subsequent steps involve the reaction of furan-2-carboxylic acid with [2-(2-hydroxy-ethylamino)-ethyl]-amine under controlled conditions to form the amide bond. Finally, the resulting compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the process is optimized for higher yields and purity. This involves advanced techniques such as continuous flow reactors for the amide formation and specialized purification systems for isolating the hydrochloride salt. Temperature and pressure controls are vital to ensure consistent quality and prevent degradation of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions: Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride can undergo several types of reactions:
Oxidation: The furan ring can be oxidized under specific conditions, leading to ring-opening or substitution products.
Reduction: Reduction of the amide group can yield primary amines, though this reaction requires careful control to avoid over-reduction.
Substitution: The hydroxyl group in the [2-(2-hydroxy-ethylamino)-ethyl] moiety can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. Conditions often involve controlled temperatures ranging from -10°C to 50°C, with inert atmospheres to prevent unwanted side reactions.
Major Products: Major products from these reactions include substituted furan derivatives, primary amines, and variously functionalized amides. Each product's formation depends heavily on the specific reagents and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride serves numerous applications:
Chemistry: It's used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential as a biochemical tool due to its ability to interact with various biological targets, offering insight into enzyme functions and signaling pathways.
Medicine: Preliminary studies suggest it may have therapeutic properties, including antibacterial and antiviral activities, making it a candidate for drug development.
Industry: It finds use in the manufacture of polymers and as a stabilizing agent in various industrial processes.
Wirkmechanismus
The mechanism by which Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's amide and carboxylic acid groups enable it to form strong hydrogen bonds and ionic interactions, influencing biochemical pathways. In cellular models, it has been shown to inhibit specific enzymes, modulate receptor activity, and alter signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid
[2-(2-hydroxy-ethylamino)-ethyl]-amide
Furan-2-carboxylic acid amide derivatives
Uniqueness: The presence of both the furan ring and the [2-(2-hydroxy-ethylamino)-ethyl] side chain gives it distinctive chemical properties and reactivity profiles
There you have it—an extensive overview of this fascinating compound
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8;/h1-2,7,10,12H,3-6H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUBVFEVJKWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-36-6 | |
| Record name | 2-Furancarboxamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)

